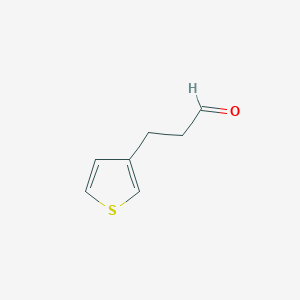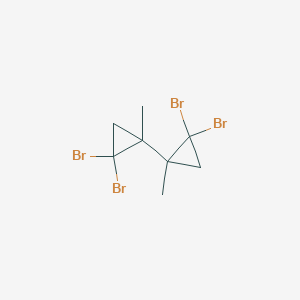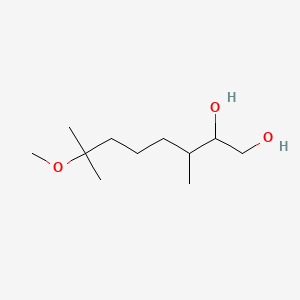
3-噻吩丙醛
描述
3-Thiophenepropanal is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. It is a member of the thiophene family, which is a class of organic compounds containing a five-membered aromatic ring with one sulfur atom and four carbon atoms. In
科学研究应用
热化学性质
噻吩衍生物,包括与3-噻吩丙醛相关的化合物,因其热化学性质而受到广泛研究。Roux 等人(2007)探讨了噻吩基化合物的热化学方面,重点关注它们的稳定性和形成焓,无论是在实验上还是在计算上。这项研究对于理解噻吩衍生物的热化学行为以用于药物设计和导电聚合物的潜在应用非常重要(Roux 等人,2007)。
光伏和电子应用
聚(3-己基噻吩)(P3HT),一种相关化合物,广泛用于有机太阳能电池中。Manceau 等人(2009)研究了 P3HT 的光化学和热稳定性,这对于延长太阳能电池的寿命至关重要。这项研究有助于理解噻吩基材料中的降解过程,这对于它们在光伏器件中的应用至关重要(Manceau 等人,2009)。
Barbarella 等人(2005)强调了噻吩基材料在电子和光电器件制造中的重要性。他们对近期研究的调查展示了噻吩衍生物在各种技术应用中的跨学科性质(Barbarella 等人,2005)。
锂离子电池技术
噻吩衍生物也已被研究作为锂离子电池中的功能性添加剂。Xia 等人(2015)研究了噻吩衍生物在提高高电压 LiCoO2 的循环性能中的作用,这对于提高电池效率和稳定性至关重要(Xia 等人,2015)。
聚合物合成
Higashihara 等人(2012)报道了使用锌酸盐配合物对区域规则聚(3-己基噻吩)进行受控合成。这种方法以其能够生产具有高分子量和低多分散性的聚合物的特性而著称,这有利于在传感器和其他电子设备中的应用(Higashihara 等人,2012)。
催化和化学转化
Nakano 等人(2008)使用钯催化剂探索了 3-噻吩-和 3-呋喃羧酸的过芳基化。该过程涉及 C-H 键断裂和脱羧,与生产各种化学修饰的噻吩衍生物以用于制药和材料科学应用相关(Nakano 等人,2008)。
属性
IUPAC Name |
3-thiophen-3-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-4-1-2-7-3-5-9-6-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQNHLHBKGUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472039 | |
| Record name | 3-Thiophenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62656-49-9 | |
| Record name | 3-Thiophenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-2-methyl-](/img/structure/B1658860.png)
![4-[(E)-(3-Iodo-4,5-dimethoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B1658861.png)
![5-tert-butyl-N-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1H-pyrazole-3-carboxamide](/img/structure/B1658864.png)



![Spiro[5.5]undecan-2-amine, hydrochloride](/img/structure/B1658868.png)
![Spiro[4.5]decan-7-amine hydrochloride](/img/structure/B1658869.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B1658870.png)
![2-Tert-butyl-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B1658873.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclopropanecarboxylate](/img/structure/B1658877.png)

![(5Z)-3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658879.png)